4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
Description
This compound features a pyridine core linked via an ether bond to a piperidine ring, which is further substituted at the 1-position with a 2,5-dimethylphenylsulfonyl group. The sulfonyl group enhances metabolic stability and modulates electronic properties, while the piperidine moiety contributes to conformational flexibility. This structural framework is common in drug discovery, particularly for targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-3-4-15(2)18(13-14)24(21,22)20-11-7-17(8-12-20)23-16-5-9-19-10-6-16/h3-6,9-10,13,17H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFXPNAZNQNGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety , which is further functionalized with a 2,5-dimethylphenylsulfonyl group . The general structure can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₁N₃O₃S |
| Molecular Weight | 335.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Moiety : This is achieved through cyclization reactions involving suitable precursors.
- Introduction of the Sulfonyl Group : This step often uses sulfonyl chlorides in the presence of bases to introduce the 2,5-dimethylphenylsulfonyl group.
- Coupling with Pyridine : The final step involves nucleophilic substitution to attach the piperidine derivative to the pyridine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, impacting various cellular processes.
Potential Targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For example, derivatives of similar structures have shown significant tumor growth inhibition in various cancer models.
Case Study : A study on related piperidine derivatives demonstrated their effectiveness against hepatocellular carcinoma (HCC), where compounds exhibited superior safety profiles compared to existing treatments .
Antimicrobial Activity
Research has indicated that compounds bearing similar functional groups possess antimicrobial properties. In vitro assays have shown that these compounds can inhibit bacterial growth and exhibit antifungal activity against several pathogens.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison of Related Compounds
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its sulfonamide group allows for various chemical reactions, including:
- Nucleophilic Substitution : The chlorobenzyl moiety can undergo nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.
- Oxidation and Reduction : The sulfonyl group can be oxidized to sulfoxides or reduced to sulfides, expanding the range of derivatives that can be synthesized from it.
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that sulfonamide derivatives can inhibit bacterial growth. The specific interactions of the piperidine and pyridine rings with bacterial enzymes suggest potential as an antimicrobial agent .
- Anticancer Activity : Preliminary investigations into the compound's anticancer properties indicate that it may interfere with cancer cell proliferation by targeting specific signaling pathways associated with cell growth and survival.
Medicinal Chemistry
The compound is being explored for its therapeutic potential in treating various diseases:
- Cancer Therapeutics : Ongoing research aims to evaluate its efficacy against different cancer types, focusing on its mechanism of action at the molecular level.
- Infectious Diseases : The compound's ability to disrupt microbial processes positions it as a candidate for developing new antibiotics or antifungal agents .
Case Study 1: Antimicrobial Efficacy
A recent study tested the antimicrobial efficacy of several sulfonamide derivatives, including 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine). Results indicated significant inhibition of Gram-positive bacteria, suggesting its potential role in developing new antimicrobial therapies.
Case Study 2: Anticancer Research
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways. Further research is required to elucidate the detailed mechanisms and optimize its structure for enhanced activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Sulfonyl Group
The sulfonyl substituent significantly impacts physicochemical and biological properties. Key analogs include:
Key Observations :
Core Structural Modifications
Piperidine vs. Pyrazole/Pyrimidine Hybrids
- Piperidine-substituted thiophene analogs (e.g., (E)-3-(4-((2-((1-(4-(Dimethylphosphoryl)benzyl)piperidin-4-yl)amino)thieno[3,2-d]pyrimidin-4-yl)oxy)-3,5-dimethylphenyl)acrylonitrile): Thiophene-pyrimidine hybrids exhibit broader π-conjugation, enhancing UV absorption and binding to aromatic pockets in enzymes . Phosphoryl groups introduce hydrogen-bonding capacity, absent in the target compound .
Urea-Linked Derivatives
- Urea derivatives (e.g., 1-Ethyl-3-(4-((1-(3-fluoro-4-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)phenyl)urea (14a)):
Physicochemical and Spectroscopic Data
Analysis :
- The target compound’s methyl groups simplify NMR interpretation (sharp singlet at δ 2.3) compared to halogenated analogs with complex splitting patterns .
Q & A
Q. How can synthesis protocols for 4-((1-((2,5-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine be optimized for reproducibility?
Synthesis typically involves sulfonylation of piperidine derivatives with 2,5-dimethylbenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane) . Key optimization parameters include:
- Solvent selection : Polar solvents (DMF, THF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions at 0–5°C minimize side reactions during sulfonylation .
- Purification : Column chromatography or recrystallization improves purity (>99%), as demonstrated in analogous piperidine-sulfonyl derivatives .
Q. What analytical methods are critical for characterizing this compound?
Q. What safety precautions are essential during handling?
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
- Ventilation : Conduct reactions in fume hoods due to potential respiratory irritation (GHS H335) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- DFT calculations : Predict electronic properties (e.g., sulfonyl group electron-withdrawing effects) to optimize binding to target proteins .
- Molecular docking : Screen derivatives against receptors (e.g., kinases) to prioritize candidates for synthesis .
- ADMET profiling : Use tools like SwissADME to assess solubility and metabolic stability early in development .
Q. How should researchers address contradictions in reported pharmacological data?
- Control experiments : Verify assay conditions (e.g., pH, solvent) to rule out false positives/negatives .
- Dose-response studies : Establish EC50/IC50 values across multiple cell lines to assess specificity .
- Structural analogs : Compare bioactivity trends with related piperidine-sulfonyl compounds to identify SAR patterns .
Q. What strategies validate reaction mechanisms for sulfonylation and etherification steps?
Q. How can structural modifications improve metabolic stability?
- Substituent effects : Introduce electron-donating groups (e.g., methoxy) to reduce CYP450-mediated oxidation .
- Prodrug approaches : Mask polar groups (e.g., pyridyloxy) with ester linkages to enhance bioavailability .
- Crystallography : Analyze solid-state packing to predict solubility and polymorph stability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
